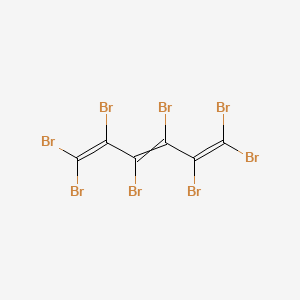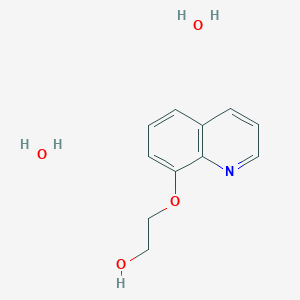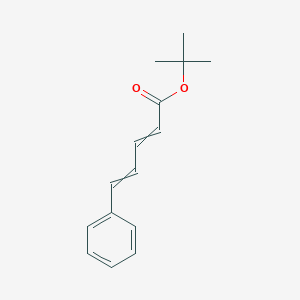
tert-Butyl 5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-phenylpenta-2,4-dienoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 5-phenylpenta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenylpenta-2,4-dienoate typically involves the esterification of 5-phenylpenta-2,4-dienoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed:
Oxidation: Formation of 5-phenylpenta-2,4-dienoic acid or corresponding ketones.
Reduction: Formation of tert-butyl 5-phenylpentanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-phenylpenta-2,4-dienoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-phenylpenta-2,4-dienoate involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the active 5-phenylpenta-2,4-dienoic acid, which may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparison with Similar Compounds
tert-Butyl 5-phenylpentanoate: Similar structure but lacks the conjugated diene system.
tert-Butyl 5-phenylpenta-2,4-dienamide: Similar structure but contains an amide group instead of an ester group.
tert-Butyl 5-phenylpenta-2,4-dienol: Similar structure but contains an alcohol group instead of an ester group.
Uniqueness: tert-Butyl 5-phenylpenta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it suitable for various industrial and research applications.
Properties
CAS No. |
120823-67-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
UCCOJFOEINFVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


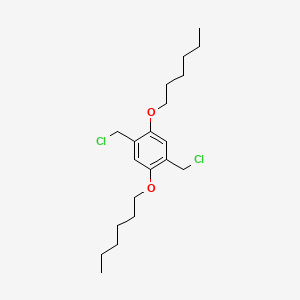
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
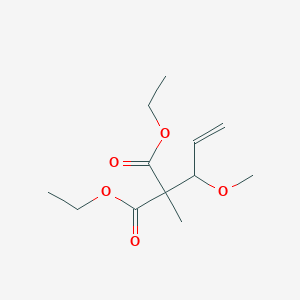
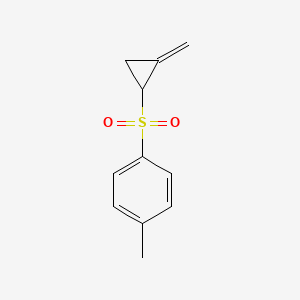
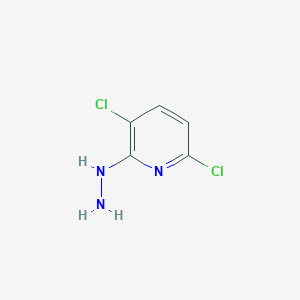
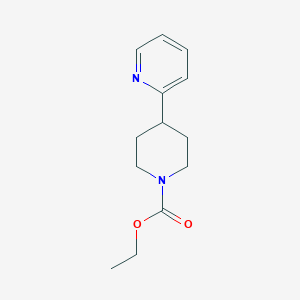
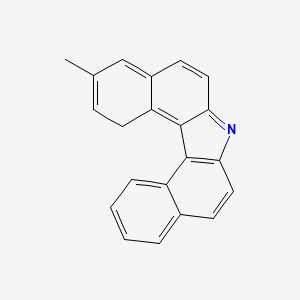
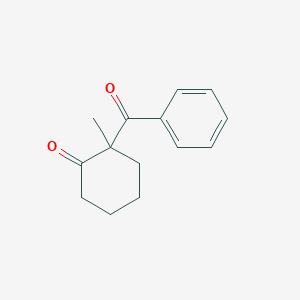
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

